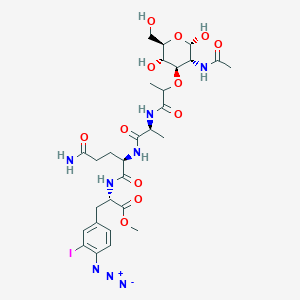
AI-Mdp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of muramyl dipeptide, which is a component of the bacterial cell wall peptidoglycan. The addition of the 3’-iodo-4’-azidophenylalanine moiety enhances its properties, making it a valuable tool in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester involves multiple steps. The process begins with the preparation of α-phenyl-D-glucosaminide peracetate, which is obtained by fusing β-D-glucosamine pentaacetate with phenol and zinc chloride, followed by deacetylation . This intermediate is then converted into 4,6-O-isopropylidene-N-acetyl-D-muramic acid α-phenylglycoside through a series of reactions . The final step involves the condensation of this intermediate with L-Ala-D-iGln benzyl ether using the activated ester method, followed by the removal of protecting groups via acid hydrolysis and catalytic hydrogenolysis .
Industrial Production Methods
While the detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and ensuring the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azido group to an amine.
Substitution: The iodo group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is utilized in studies related to bacterial cell wall synthesis and immune response modulation.
Medicine: It serves as a potential adjuvant in vaccine development and as a tool for studying immune system activation.
Industry: The compound can be used in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester involves its interaction with the immune system. The compound mimics the structure of bacterial cell wall components, thereby stimulating the immune system. It activates pattern recognition receptors such as NOD2, leading to the production of pro-inflammatory cytokines and the activation of immune cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Muramyl Dipeptide (MDP): The parent compound of N-Acetylmuramyl-alanyl-isoglutaminyl-(3’-iodo-4’-azidophenylalanine) methyl ester, which also stimulates the immune system.
N-Acetylmuramyl-L-alanyl-D-isoglutamine α-phenylglycoside: Another derivative with similar immunostimulatory properties.
Propriétés
Numéro CAS |
111364-35-3 |
|---|---|
Formule moléculaire |
C29H41IN8O12 |
Poids moléculaire |
820.6 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-(4-azido-3-iodophenyl)propanoate |
InChI |
InChI=1S/C29H41IN8O12/c1-12(33-26(44)13(2)49-24-22(34-14(3)40)29(47)50-20(11-39)23(24)42)25(43)35-18(7-8-21(31)41)27(45)36-19(28(46)48-4)10-15-5-6-17(37-38-32)16(30)9-15/h5-6,9,12-13,18-20,22-24,29,39,42,47H,7-8,10-11H2,1-4H3,(H2,31,41)(H,33,44)(H,34,40)(H,35,43)(H,36,45)/t12-,13?,18+,19-,20+,22+,23+,24+,29-/m0/s1 |
Clé InChI |
MEGPXSZNPPLVTD-MMKTZVEFSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)NC(=O)C |
SMILES canonique |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC(=C(C=C1)N=[N+]=[N-])I)C(=O)OC)NC(=O)C(C)OC2C(C(OC(C2O)CO)O)NC(=O)C |
Synonymes |
AI-MDP N-acetylmuramyl-alanyl-isoglutaminyl-(3'-iodo-4'-azidophenylalanine) methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















